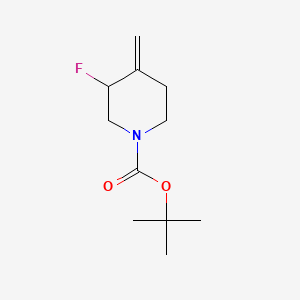

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

説明

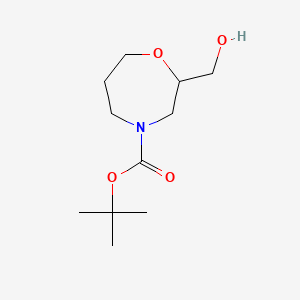

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a heterocyclic organic compound . It has a molecular weight of 215.264523 g/mol and a molecular formula of C11H18FNO2 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a fluoro group at the 3rd position and a methylene group at the 4th position . The compound also has a tert-butyl ester group attached to the piperidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.264523 g/mol . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 0 . The compound has a complexity of 252 .科学的研究の応用

Synthesis of Fluoronaphthyridines and Quinolones

This compound has been instrumental in the synthesis of fluoronaphthyridines and quinolones, which are significant due to their antibacterial properties. Studies have shown that modifications to the fluoroquinolone structure, including the incorporation of tert-butyl and fluorine groups, can significantly influence their antibacterial activity. The research emphasizes the critical role of the fluorine atom and tert-butyl group in enhancing the efficacy of these compounds against various bacterial strains (Bouzard et al., 1989).

Advancements in Fluorous Synthesis

The tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate framework has been explored for its potential in fluorous synthesis, serving as a novel protecting group for carboxylic acids. This application is particularly relevant in the context of fluorous phase immobilization, which facilitates the separation and purification processes in synthetic chemistry, thereby enhancing the efficiency of chemical reactions (Pardo et al., 2001).

Role in Stereochemistry

In stereochemical transformations, this compound has shown promise in the stereoselective synthesis of pipecolic acid derivatives. The presence of the fluorine atom and tert-butyl group plays a crucial role in controlling the stereochemistry of the resulting compounds, which is a critical factor in the development of pharmaceuticals and biologically active molecules (Purkayastha et al., 2010).

Enzymatic Reactions

Research into the enzymatic reactions involving this compound has unveiled its role in the C-demethylation processes. These findings have implications for understanding drug metabolism and designing molecules with improved pharmacokinetic profiles (Yoo et al., 2008).

特性

IUPAC Name |

tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMOJENFEWBNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)